2-(Bromomethyl)-6-methoxyisoindolin-1-one
Overview
Description
2-(Bromomethyl)-6-methoxyisoindolin-1-one is an organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromomethyl group and a methoxy group in the structure of this compound makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methoxyisoindolin-1-one typically involves the bromomethylation of 6-methoxyisoindolin-1-one. One common method is the reaction of 6-methoxyisoindolin-1-one with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-methoxyisoindolin-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of 2-(Bromomethyl)-6-oxoisoindolin-1-one.
Reduction: The carbonyl group in the isoindolinone ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted isoindolinones with various functional groups.
Oxidation: 2-(Bromomethyl)-6-oxoisoindolin-1-one.
Reduction: 2-(Bromomethyl)-6-methoxyisoindolin-1-ol.
Scientific Research Applications
2-(Bromomethyl)-6-methoxyisoindolin-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs targeting various diseases, such as cancer and bacterial infections.
Industry: It is used in the production of agrochemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-methoxyisoindolin-1-one is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This property makes it a valuable intermediate in the synthesis of biologically active molecules. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-6-methoxyisoindolin-1-one
- 2-(Iodomethyl)-6-methoxyisoindolin-1-one
- 2-(Bromomethyl)-6-hydroxyisoindolin-1-one
Uniqueness
2-(Bromomethyl)-6-methoxyisoindolin-1-one is unique due to the presence of both a bromomethyl group and a methoxy group. The bromomethyl group provides a reactive site for nucleophilic substitution, while the methoxy group enhances the compound’s solubility and reactivity. Compared to its analogs, such as 2-(Chloromethyl)-6-methoxyisoindolin-1-one, the bromomethyl derivative is more reactive, making it a preferred choice for certain synthetic applications.
Properties
IUPAC Name |
2-(bromomethyl)-6-methoxy-3H-isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-8-3-2-7-5-12(6-11)10(13)9(7)4-8/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOPVBGYBVIAEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(C2=O)CBr)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650641 | |
Record name | 2-(Bromomethyl)-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944718-10-9 | |
Record name | 2-(Bromomethyl)-2,3-dihydro-6-methoxy-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944718-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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